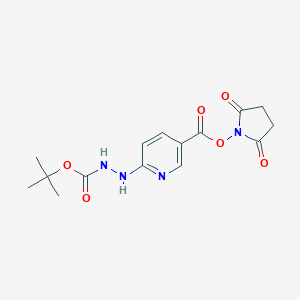
6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate de 2,5-dioxopyrrolidin-1-yle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include debenzylation, ring hydrogenation, and hydrazination. For instance, the large-scale preparation of an intermediate for nicotinic acetylcholine receptor agonists was optimized through a one-pot process involving three transformations . Another study reported the synthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors, which could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
Structural analysis of related compounds has been conducted using X-ray diffraction and ab initio calculations. For example, the structural analysis of a cobalt(II)-mediated synthesis product revealed a planar molecule with stabilizing interactions, which could be insightful for understanding the molecular structure of similar compounds . Additionally, the crystal structures of bis-hydrazinopyridines and their salts have been determined, providing a basis for analyzing the molecular structure of hydrazinyl nicotinates .
Chemical Reactions Analysis
The chemical reactions involving related compounds can exhibit unexpected behavior, such as the cleavage of C–S bonds during hydrazination . This highlights the importance of mechanistic studies, including kinetic and computational approaches, to understand the reactions of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallization behavior, and binding affinity to receptors, are crucial for their application. For instance, the high affinity of a synthesized ligand for nicotinic acetylcholine receptors was characterized by its K(d) value . The crystallization details of bis-hydrazinopyridines provide insights into their physical properties .
Applications De Recherche Scientifique
Applications en imagerie médicale
Le succinimidyl-N-Boc-hynic est utilisé en imagerie médicale, en particulier dans la conception et la synthèse de radiopharmaceutiques. Il participe à la liaison des radiopharmaceutiques aux protéines sériques, ce qui est crucial pour les analyses d'échantillons dans diverses techniques d'imagerie . De plus, il a été utilisé dans le développement de techniques d'imagerie moléculaire pour la détection précoce de la thrombose .
Applications de bioconjugaison
Ce composé joue un rôle important dans la technologie de bioconjugaison. Il est utilisé pour convertir les groupes amino sur les biomolécules et les surfaces en groupes HyNic, qui sont essentiels pour créer des bioconjugués stables pour diverses applications, notamment le diagnostic et la thérapeutique .
Applications de synthèse chimique
En synthèse chimique, le succinimidyl-N-Boc-hynic est utilisé dans des réactions de couplage pour la synthèse de molécules complexes. Il a été impliqué dans la synthèse de peptides qui sont marqués avec des radionucléides à des fins diagnostiques et thérapeutiques .
Mécanisme D'action
Target of Action
It is known that this compound is often used in the synthesis of biological molecular probes . These probes can be designed to target a variety of biological structures, depending on the specific needs of the research.
Mode of Action
Succinimidyl-N-Boc-hynic is a versatile organic synthesis intermediate. It contains an amine group, a succinimide group, and a tert-butoxycarbonyl group . These functional groups provide it with a wide range of reactivity and flexibility in organic synthesis. Succinimidyl-N-Boc-hynic can react with various amino acids to form stable peptide bonds .
Pharmacokinetics
It’s known that this compound has good stability and can be stored at room temperature for a long time
Action Environment
Environmental factors can influence the action, efficacy, and stability of Succinimidyl-N-Boc-hynic. For instance, it is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C for optimal stability . The reaction conditions, such as temperature and pH, can also influence the efficiency of its reactions with other compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-5-4-9(8-16-10)13(22)25-19-11(20)6-7-12(19)21/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWZJVJAIAVOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571768 | |
| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133081-26-2 | |
| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Succinimidyl-N-Boc-hynic in the development of the imaging agent described in the research paper?
A1: Succinimidyl-N-Boc-hynic acts as a bifunctional chelator, facilitating the attachment of a radioactive technetium-99m (99mTc) isotope to the peptide Bombesin. Specifically, it forms a stable complex with 99mTc through the HYNIC moiety. The succinimidyl group allows for conjugation to the lysine residue (Lys3) of the Bombesin analog. This conjugation strategy, using Succinimidyl-N-Boc-hynic, enables the creation of a 99mTc-labeled Bombesin analog, 99mTc-EDDA/HYNIC-[Lys3]-bombesin, suitable for imaging gastrin-releasing peptide receptor-positive tumors [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



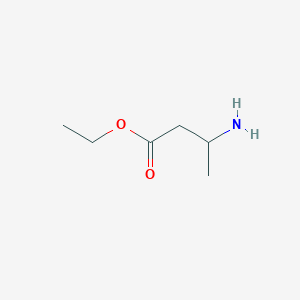

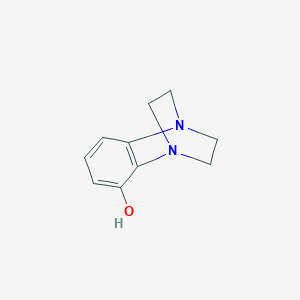
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)
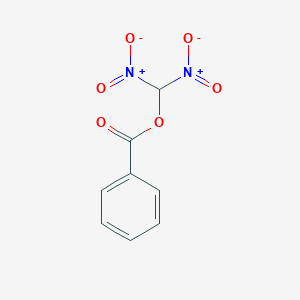




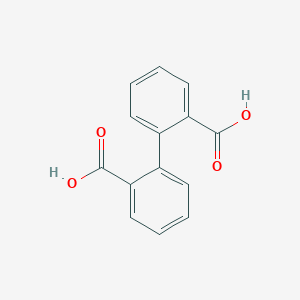
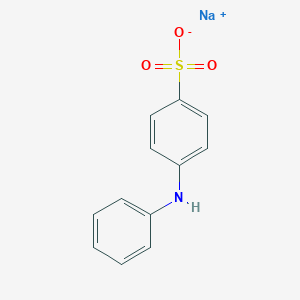
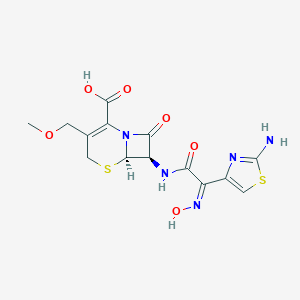
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
